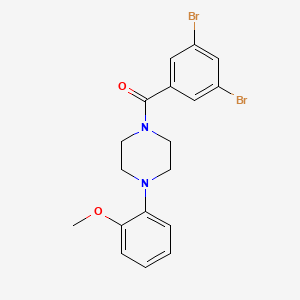![molecular formula C16H17BrN6O4 B15008423 5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B15008423.png)
5-bromo-2-hydroxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl group, a hydrazone linkage, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Purine Core Attachment: The hydrazone intermediate is then reacted with 7-(2-hydroxyethyl)-1,3-dimethylxanthine under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Due to its enzyme inhibition properties, it is being explored as a potential therapeutic agent for various diseases.
Diagnostics: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Agriculture: It may be used in the formulation of agrochemicals.
作用机制
The mechanism of action of 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the brominated phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
8-[(2E)-2-[(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Lacks the bromine atom, which may affect its biological activity.
8-[(2E)-2-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 8-[(2E)-2-[(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for halogen bonding. These features distinguish it from similar compounds and contribute to its specific biological activities and applications.
属性
分子式 |
C16H17BrN6O4 |
|---|---|
分子量 |
437.25 g/mol |
IUPAC 名称 |
8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H17BrN6O4/c1-21-13-12(14(26)22(2)16(21)27)23(5-6-24)15(19-13)20-18-8-9-7-10(17)3-4-11(9)25/h3-4,7-8,24-25H,5-6H2,1-2H3,(H,19,20)/b18-8+ |
InChI 键 |
XPCCBFGTMGKHKD-QGMBQPNBSA-N |
手性 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=C(C=CC(=C3)Br)O)CCO |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)benzenesulfonamide](/img/structure/B15008344.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B15008347.png)

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B15008364.png)
![N-[(1Z)-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-3,4-difluoroaniline](/img/structure/B15008365.png)
![(2E)-2-cyano-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15008367.png)
![5-amino-3-{(Z)-1-cyano-2-[5-(4-fluorophenyl)furan-2-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15008375.png)
![2-[(2E)-3-methyl-2-(naphthalen-1-ylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B15008376.png)
![6-Amino-4-(6-bromo-1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15008383.png)
![2-[1-benzyl-3-(methylsulfanyl)-1H-indol-2-yl]-N-(4-chloro-2-nitrophenyl)acetamide](/img/structure/B15008392.png)
![10a-[(E)-2-(3-bromophenyl)ethenyl]-10,10-dimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B15008397.png)
![2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indol]-1'(3'H)-yl)acetamide](/img/structure/B15008405.png)
![6,8,12-trimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B15008415.png)
![4-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B15008427.png)
